Urumin (trifluoroacetate salt)
Description
Urumin is a 27-amino acid peptide isolated from the skin secretion of Hylarana bahuvistara (South Indian frog). It exhibits potent antiviral activity against influenza A viruses containing H1 hemagglutinin, inhibiting viral replication by 60–90% in vitro and improving survival rates in murine models. Intranasal administration of urumin (20 µg) increased survival to 70% in mice exposed to a lethal dose of PR8 influenza, compared to 20% in controls. Its mechanism involves targeting the H1 hemagglutinin stalk, leading to virion destruction. Urumin’s molecular formula is C₁₂₉H₁₉₈N₄₂O₃₅S₂·CF₃COOH, with a molecular weight of 2961.4 Da, and it is provided as a lyophilized powder with >90% purity and solubility in water (1 mg/mL) .
Properties
Molecular Formula |
C129H198N42O35S2 |
|---|---|
Molecular Weight |
2961.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C129H198N42O35S2/c1-13-63(6)100(133)125(204)171-43-27-37-92(171)122(201)163-80(44-62(4)5)112(191)154-76(34-24-40-141-127(134)135)106(185)145-54-96(177)149-66(9)103(182)157-82(46-71-30-20-17-21-31-71)117(196)170-102(65(8)15-3)124(203)164-86(50-95(132)176)108(187)147-56-98(179)153-77(35-25-41-142-128(136)137)109(188)159-83(47-72-52-144-75-33-23-22-32-74(72)75)114(193)162-87(51-99(180)181)116(195)166-88(57-172)118(197)156-79(38-39-93(130)174)111(190)168-91(60-208)121(200)160-84(48-73-53-140-61-148-73)115(194)155-78(36-26-42-143-129(138)139)110(189)158-81(45-70-28-18-16-19-29-70)113(192)165-89(58-173)119(198)161-85(49-94(131)175)107(186)146-55-97(178)150-67(10)105(184)169-101(64(7)14-2)123(202)151-68(11)104(183)167-90(59-207)120(199)152-69(12)126(205)206/h16-23,28-33,52-53,61-69,76-92,100-102,144,172-173,207-208H,13-15,24-27,34-51,54-60,133H2,1-12H3,(H2,130,174)(H2,131,175)(H2,132,176)(H,140,148)(H,145,185)(H,146,186)(H,147,187)(H,149,177)(H,150,178)(H,151,202)(H,152,199)(H,153,179)(H,154,191)(H,155,194)(H,156,197)(H,157,182)(H,158,189)(H,159,188)(H,160,200)(H,161,198)(H,162,193)(H,163,201)(H,164,203)(H,165,192)(H,166,195)(H,167,183)(H,168,190)(H,169,184)(H,170,196)(H,180,181)(H,205,206)(H4,134,135,141)(H4,136,137,142)(H4,138,139,143)/t63-,64-,65-,66-,67-,68-,69-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-/m0/s1 |
InChI Key |
QLPKBNCTTOVOBP-QZGABZBFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Urumin (trifluoroacetate salt) involves the isolation of the peptide from the frog’s skin. The peptide is then purified and converted into its trifluoroacetate salt form. Industrial production methods typically involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt .
Chemical Reactions Analysis
Urumin (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s amino acid residues, potentially altering its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, affecting its structure and function.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its antiviral properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Urumin (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Urumin is studied for its role in host defense mechanisms and its interaction with viral particles.
Medicine: Its antiviral properties make it a potential candidate for developing new antiviral drugs, particularly against influenza A virus.
Industry: Urumin can be used in the development of antiviral coatings and treatments for surfaces to prevent the spread of influenza
Mechanism of Action
The exact mechanism of action of Urumin (trifluoroacetate salt) is not fully understood. it is known to inhibit viral growth by physically destroying influenza A virions. This destruction is believed to occur through the interaction of Urumin with the viral envelope, leading to the disintegration of the virus particles. Urumin specifically targets the H1 hemagglutinin stalk in the influenza virus, which is crucial for the virus’s ability to infect host cells .
Comparison with Similar Compounds
Structural Features
- Urumin : Linear peptide with the sequence IPLRGAFINGRWDSQCHRFSNGAIACA , stabilized by disulfide bonds and the trifluoroacetate counterion .
- Tachyplesin I (Trifluoroacetate Salt): A β-hairpin antimicrobial peptide with four disulfide bonds, distinct from Urumin’s α-helical structure. It is used in immunology research .
- EG00229 (Trifluoroacetate Salt): A small-molecule HPLC standard (N₂-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine trifluoroacetate) with a benzothiadiazole core, optimized for photochemical studies .
Physicochemical Properties
| Compound | Molecular Weight (Da) | Purity | Solubility | Key Feature(s) |
|---|---|---|---|---|
| Urumin | 2961.4 | >90% | 1 mg/mL (water) | Peptide, antiviral |
| Tachyplesin I | ~2300 | Not specified | Not specified | Antimicrobial, β-hairpin structure |
| EG00229 | ~600 (est.) | 98% | HPLC-grade solvents | Fluorescent probe |
| Cesium Trifluoroacetate | 245.92 | 97% | Highly water-soluble | Electrolyte for fuel cells |
Key Differentiators
- Mechanistic Diversity : Urumin’s antiviral mechanism contrasts with LF-3-88’s receptor modulation or carbonic anhydrase inhibitors’ enzyme inhibition .
- Structural Complexity : Peptides like Urumin and Tachyplesin I rely on secondary structures for activity, whereas small molecules (e.g., EG00229) depend on functional groups like fluorophores .
- Application Scope: Trifluoroacetate salts span therapeutics (Urumin), diagnostics (Ac-LEHD-AMC), and industrial chemistry (cesium salts) .
Q & A
Q. How does the trifluoroacetate counterion influence the solubility and stability of Urumin in aqueous solutions?
The trifluoroacetate (TFA) counterion enhances solubility in polar solvents due to its strong electronegativity and hydrogen-bonding capacity. However, residual TFA from synthesis can alter pH-dependent stability, requiring buffered solutions (pH 7–8) for long-term storage. Researchers should quantify residual TFA via HPLC or ion chromatography to avoid interference in bioactivity assays .
Q. What analytical methods are recommended for confirming the purity of Urumin trifluoroacetate salt in synthesized batches?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Mass spectrometry (MS) validates molecular weight, while amino acid analysis quantifies peptide content. For non-peptide Urumin derivatives, nuclear magnetic resonance (NMR) can confirm structural integrity .
Q. What safety protocols are critical when handling Urumin trifluoroacetate salt in the laboratory?
Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Waste containing TFA must be neutralized with sodium bicarbonate before disposal to avoid environmental release of trifluoroacetic acid, a persistent organic pollutant .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data when comparing Urumin trifluoroacetate salt with other salt forms (e.g., acetate or chloride)?
Salt forms can alter ligand-receptor interactions due to differences in counterion charge density. To isolate salt-specific effects:
- Perform comparative bioassays under standardized buffer conditions (e.g., PBS).
- Use dialysis or size-exclusion chromatography to replace TFA with inert counterions (e.g., chloride).
- Validate results with isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What steps should be taken to optimize the synthesis of Urumin trifluoroacetate salt to minimize residual trifluoroacetic acid contamination?
- Use lyophilization with repeated freeze-thaw cycles in basic solutions (pH 8–9) to volatilize residual TFA.
- Apply solid-phase extraction (SPE) with C18 columns for desalting.
- Monitor TFA levels via conductivity measurements post-purification .
Q. In experimental models, what controls are necessary to isolate the biological effects of Urumin from potential artifacts introduced by the trifluoroacetate counterion?
- Include a negative control using equimolar sodium trifluoroacetate to assess counterion-specific effects.
- Test Urumin analogs with alternative counterions (e.g., acetate) in parallel.
- Use knock-out models or competitive inhibitors to confirm target specificity .
Data Analysis and Experimental Design
Q. How should thermal degradation studies of Urumin trifluoroacetate salt be designed to ensure reproducibility?
- Conduct thermogravimetric analysis (TGA) under inert gas (N₂) to prevent oxidation.
- Compare decomposition temperatures (Td) with reference standards (e.g., yttrium trifluoroacetate, Td ~220°C).
- Correlate mass loss profiles with spectroscopic data (FTIR) to identify degradation byproducts .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo studies of Urumin trifluoroacetate salt?
- Evaluate metabolic stability: Incubate Urumin with liver microsomes to assess TFA release rates.
- Adjust dosing regimens in vivo to account for rapid renal clearance of TFA.
- Use isotopic labeling (³H or ¹⁴C) to track biodistribution and metabolite formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
